1-Piperidinecarboxylic acid, diethylaminoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, diethylaminoethyl ester is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylic acid, diethylaminoethyl ester typically involves the esterification of 1-Piperidinecarboxylic acid with diethylaminoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to achieve the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxylic acid, diethylaminoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Piperidinecarboxylic acid, diethylaminoethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, diethylaminoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine moiety, which then interacts with biological receptors or enzymes. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Isonipecotic acid: A piperidine derivative with a carboxylic acid moiety in the iso position.
Piperidine-4-carboxylic acid: Another piperidine derivative with a carboxylic acid group.
Uniqueness
1-Piperidinecarboxylic acid, diethylaminoethyl ester is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
73790-59-7 |
---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-(diethylamino)ethyl piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-3-13(4-2)10-11-16-12(15)14-8-6-5-7-9-14/h3-11H2,1-2H3 |
InChI Key |
CPIJUWSGKKQBMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.